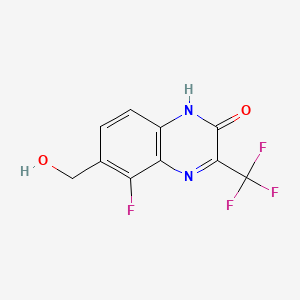
5-Fluoro-6-(hydroxymethyl)-3-(trifluoromethyl)-2(1H)-quinoxalinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-6-(hydroxymethyl)-3-(trifluoromethyl)-2(1H)-quinoxalinone is a synthetic organic compound that belongs to the quinoxalinone family This compound is characterized by the presence of fluorine, hydroxymethyl, and trifluoromethyl groups attached to a quinoxalinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-6-(hydroxymethyl)-3-(trifluoromethyl)-2(1H)-quinoxalinone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-nitroaniline and 3-(trifluoromethyl)benzaldehyde.
Formation of Intermediate: The initial step involves the condensation of 5-fluoro-2-nitroaniline with 3-(trifluoromethyl)benzaldehyde under acidic conditions to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization in the presence of a reducing agent, such as sodium borohydride, to yield the quinoxalinone core.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-6-(hydroxymethyl)-3-(trifluoromethyl)-2(1H)-quinoxalinone undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitro group in the starting material can be reduced to an amine using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 5-Fluoro-6-(carboxymethyl)-3-(trifluoromethyl)-2(1H)-quinoxalinone.
Reduction: 5-Fluoro-6-(aminomethyl)-3-(trifluoromethyl)-2(1H)-quinoxalinone.
Substitution: Various substituted quinoxalinones depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-6-(hydroxymethyl)-3-(trifluoromethyl)-2(1H)-quinoxalinone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Fluoro-6-(hydroxymethyl)-3-(trifluoromethyl)-2(1H)-quinoxalinone involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit DNA synthesis in cancer cells, leading to cell death. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-6-(trifluoromethyl)-1H-benzimidazole: Similar in structure but lacks the hydroxymethyl group.
5-Fluoro-6-nitroisobenzofuran-1(3H)-one: Contains a nitro group instead of a hydroxymethyl group.
Uniqueness
5-Fluoro-6-(hydroxymethyl)-3-(trifluoromethyl)-2(1H)-quinoxalinone is unique due to the presence of both hydroxymethyl and trifluoromethyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H6F4N2O2 |
|---|---|
Molecular Weight |
262.16 g/mol |
IUPAC Name |
5-fluoro-6-(hydroxymethyl)-3-(trifluoromethyl)-1H-quinoxalin-2-one |
InChI |
InChI=1S/C10H6F4N2O2/c11-6-4(3-17)1-2-5-7(6)16-8(9(18)15-5)10(12,13)14/h1-2,17H,3H2,(H,15,18) |
InChI Key |
LXPDREYRERRDTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1CO)F)N=C(C(=O)N2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















